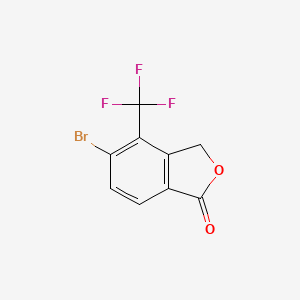

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-

Description

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- is a halogenated and fluorinated derivative of the isobenzofuranone scaffold. Its structure features a bromine atom at position 5 and a trifluoromethyl (-CF₃) group at position 4 on the fused benzene ring. These substituents confer unique electronic and steric properties, influencing reactivity, solubility, and biological activity.

Propriétés

IUPAC Name |

5-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3O2/c10-6-2-1-4-5(3-15-8(4)14)7(6)9(11,12)13/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIXTBZVXWZFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2C(F)(F)F)Br)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent and a trifluoromethylating reagent under controlled temperature and solvent conditions .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters and optimize production efficiency .

Analyse Des Réactions Chimiques

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield dehalogenated or partially reduced products.

Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemistry

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- serves as an intermediate in organic synthesis , facilitating the creation of more complex organic molecules. Its unique structure allows for selective reactions, particularly in the formation of derivatives that can be utilized in various chemical applications.

Biology

The compound has been investigated for its potential biological activities , including:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant effects by scavenging free radicals and enhancing cellular defense mechanisms. This property is crucial for protecting cells from oxidative stress.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to downregulate oncogenes while upregulating tumor suppressor genes positions it as a candidate for further cancer research.

Medicine

In the pharmaceutical field, 1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- is explored as a lead compound for drug development . Its structural features may allow it to interact with specific biological targets, making it valuable in designing drugs with targeted therapeutic effects.

Industry

The compound is also utilized in the production of specialty chemicals and materials . Its unique properties make it suitable for applications in creating polymers, dyes, and other materials with distinct characteristics.

Case Studies and Research Findings

- Antioxidant Activity Study : A study evaluated the antioxidant capabilities of various derivatives of isobenzofuranone. The findings indicated that compounds with bromine and trifluoromethyl substitutions exhibited enhanced radical scavenging activity compared to their non-substituted counterparts .

- Anticancer Potential : In vitro studies demonstrated that 1(3H)-isobenzofuranone derivatives could significantly reduce cell viability in various cancer cell lines. The mechanism involved modulation of signaling pathways associated with cell growth and apoptosis.

- Synthesis Applications : A recent synthesis protocol highlighted the use of this compound as an intermediate in producing functionalized benzofuran derivatives, showcasing its versatility in organic synthesis .

Mécanisme D'action

The mechanism of action of 1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Similar Isobenzofuranone Derivatives

Structural and Functional Analogues

Key Comparative Insights

Substituent Effects on Bioactivity Halogenation: Bromine at position 5 (target compound) may enhance electrophilicity compared to JVPH3/JVPH4 (chlorine/bromine on phenyl rings). This could influence interactions with enzymes like DNA topoisomerases, though direct evidence for the target compound is lacking .

Physicochemical Properties Solubility: The target compound’s -CF₃ group likely reduces water solubility compared to hydroxylated derivatives (e.g., JVPH3, cyclopaldic acid) but improves lipid solubility, enhancing membrane permeability . Molecular Weight: At ~285 g/mol, the target is lighter than Tetrabromophenolphthalein (634 g/mol) but heavier than simpler neuroprotective analogs (e.g., 277 g/mol for 3-butyl-6-bromo derivative) .

Synthetic Challenges

- Introducing both bromine and -CF₃ groups may require sequential functionalization. Bromination using N-bromosuccinimide (NBS) (as in ) followed by trifluoromethylation via radical or transition metal-catalyzed methods could be viable .

Biological Activity Trends

- Antiparasitic Activity : JVPH3/JVPH4 demonstrate that bromine/chlorine substitution correlates with antileishmanial effects. The target compound’s -CF₃ group may modulate target binding or ROS induction, though this remains speculative without experimental data .

- Neuroprotection : The 3-butyl-6-bromo analog () shows efficacy in neuronal redox imbalance models. The target’s -CF₃ group might enhance antioxidant capacity due to its radical-stabilizing properties .

Activité Biologique

1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- (CAS No. 1374572-67-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- can be represented as follows:

- Molecular Formula : C10H6BrF3O

- Molecular Weight : 293.06 g/mol

- IUPAC Name : 5-bromo-4-(trifluoromethyl)-1(3H)-isobenzofuranone

Antiplatelet Activity

Research has demonstrated that derivatives of isobenzofuranones exhibit antiplatelet activity. A study focused on a series of substituted isobenzofuranones found that these compounds can inhibit platelet aggregation in vitro. The sequence of antiplatelet activity was noted as follows: l-isomer > dl-isomer > d-isomer, indicating stereochemical influence on efficacy . The study highlighted that while these compounds showed activity, they were less potent than established antiplatelet agents like aspirin.

Antimicrobial Properties

Antimicrobial assays have indicated that 1(3H)-isobenzofuranone derivatives possess varying degrees of activity against bacterial strains. The presence of the bromine and trifluoromethyl groups appears to enhance the antimicrobial efficacy of these compounds. In particular, studies have shown that modifications to the isobenzofuranone structure can lead to improved antibacterial properties, suggesting a promising avenue for further research in antibiotic development .

Anticancer Potential

The anticancer properties of 1(3H)-isobenzofuranone derivatives are also noteworthy. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the disruption of mitochondrial function and activation of caspase pathways. For instance, certain derivatives have been shown to inhibit cell proliferation in breast cancer cells, with IC50 values indicating significant cytotoxicity at micromolar concentrations .

The mechanism by which 1(3H)-isobenzofuranone exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : These compounds may inhibit enzymes involved in critical pathways for cell survival and proliferation.

- Membrane Disruption : Some studies suggest that isobenzofuranones can disrupt microbial cell membranes, leading to cell lysis.

- Apoptosis Induction : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in cancer cells treated with these compounds.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.